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molecular formula C12H26N2S4 B1593815 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane CAS No. 20934-69-4

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Cat. No. B1593815
M. Wt: 326.6 g/mol
InChI Key: HDQRZGDWLMSBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04156683

Procedure details

A solution of diborane (20 ml.; 1.5 N) in anhydrous tetrahydrofuran is added dropwise to a suspension of 2 g. of the diamide obtained in Example 32 in 50 ml. anhydrous tetrahydrofurane under nitrogen at room temperature. The solid dissolves giving a clear solution. After the addition is completed the mixture is refluxed during four hours and a solid precipitate is formed. After cooling to room temperature, the excess reagent is destroyed by adding carefully 10 ml. of water. The solvents are evaporated to dryness and 6 N hydrochloric acid (50 ml.) is added to the solid residue. The mixture is refluxed for three hours: the solid does not dissolve, the mixture remaining heterogeneous. The mixture is evaporated to dryness and a solution of 10% sodium hydroxide in water (50 ml.) is added to the residue.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
diamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
B#B.O=[C:4]1[CH2:21][S:20][CH2:19][CH2:18][S:17][CH2:16][C:15](=O)[NH:14][CH2:13][CH2:12][S:11][CH2:10][CH2:9][S:8][CH2:7][CH2:6][NH:5]1>O1CCCC1>[S:8]1[CH2:9][CH2:10][S:11][CH2:12][CH2:13][NH:14][CH2:15][CH2:16][S:17][CH2:18][CH2:19][S:20][CH2:21][CH2:4][NH:5][CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
B#B
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
diamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NCCSCCSCCNC(CSCCSC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
DISSOLUTION
Type
DISSOLUTION
Details
The solid dissolves
CUSTOM
Type
CUSTOM
Details
giving a clear solution
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed during four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
a solid precipitate is formed
CUSTOM
Type
CUSTOM
Details
the excess reagent is destroyed
ADDITION
Type
ADDITION
Details
by adding carefully 10 ml
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated to dryness and 6 N hydrochloric acid (50 ml.)
ADDITION
Type
ADDITION
Details
is added to the solid residue
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for three hours
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
the solid does not dissolve
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness
ADDITION
Type
ADDITION
Details
a solution of 10% sodium hydroxide in water (50 ml.) is added to the residue

Outcomes

Product
Name
Type
Smiles
S1CCNCCSCCSCCNCCSCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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